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molecular formula C6H11NOS B8651996 5-Hydroxypentyl isothiocyanate CAS No. 168893-98-9

5-Hydroxypentyl isothiocyanate

Cat. No. B8651996
M. Wt: 145.23 g/mol
InChI Key: SCFICHLHKGZABS-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

The synthesis method of Example 45-(1) was applied. 5-Hydroxypentylamine (6.00 g), carbon disulfide (40 ml), triethylamine (8.3 ml), ethyl chlorocarbonate (5.4 ml), triethylamine (8.3 ml) and chloroform (20 ml) were used as reagents. After the reaction, a yellow liquid was quantitatively obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Three
Quantity
5.4 mL
Type
reactant
Reaction Step Four
Quantity
8.3 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[C:8](=S)=[S:9].C(N(CC)CC)C.C(Cl)(=O)OCC>C(Cl)(Cl)Cl>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]=[C:8]=[S:9]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OCCCCCN
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Five
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis method of Example 45-(1)
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
a yellow liquid was quantitatively obtained

Outcomes

Product
Name
Type
Smiles
OCCCCCN=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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